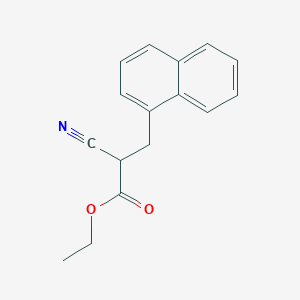
2-Cyano-3-(1-naphthyl)propionic acid ethyl ester
Cat. No. B8445769
M. Wt: 253.29 g/mol
InChI Key: VRGBVRKJYOXSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04863904
Procedure details


A solution of 13.6 g of the ester compound obtained in 300 ml of benzene was hydrogenated over 1.3 g of a 10% palladium/charcoal under atmospheric pressure. After filtration of the catalyst, the filtrate was concentrated under reduced pressure to obtain 13.6 g of 2-cyano-3-(1-naphthyl)propionic acid ethyl ester as a colorless oil.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:19])[C:5]([C:17]#[N:18])=[CH:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)[CH3:2]>C1C=CC=CC=1.[Pd]>[CH2:1]([O:3][C:4](=[O:19])[CH:5]([C:17]#[N:18])[CH2:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1)[CH3:2]
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration of the catalyst
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(CC1=CC=CC2=CC=CC=C12)C#N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
